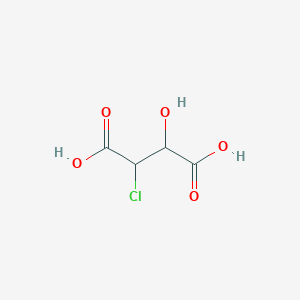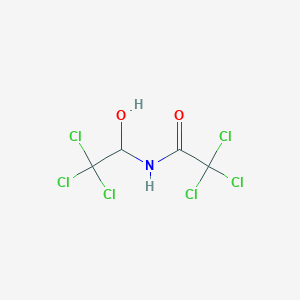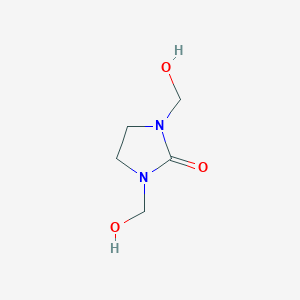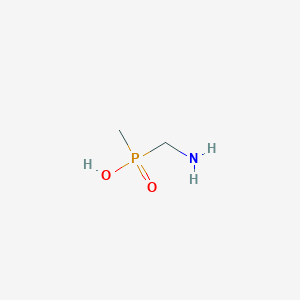
2-Chloro-3-hydroxybutanedioic acid
Overview
Description
2-Chloro-3-hydroxybutanedioic acid, also known as chlorogenic acid, is a naturally occurring compound found in various plants, including coffee, tea, and fruits such as apples and berries. It is a polyphenol compound that has been extensively studied for its potential health benefits and has been found to have antioxidant, anti-inflammatory, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxybutanedioic acid is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It also inhibits the activity of enzymes involved in the production of inflammatory molecules, thereby reducing inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It can reduce blood pressure, improve glucose metabolism, and reduce the risk of type 2 diabetes. It can also improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-cancer properties and may help prevent the development and progression of certain types of cancer.
Advantages and Limitations for Lab Experiments
2-Chloro-3-hydroxybutanedioic acid has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use in experiments. It is also stable and has a long shelf life, making it suitable for long-term experiments. However, it has some limitations, including its low solubility in water, which can make it difficult to dissolve in aqueous solutions. It is also sensitive to light and heat, which can affect its stability and potency.
Future Directions
There are several future directions for research on 2-Chloro-3-hydroxybutanedioic acid. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Further research is needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is its potential as a food additive or supplement, as it has been found to have beneficial effects on health. Further research is needed to determine the safety and efficacy of using this compound in this context. Finally, there is a need for further research to better understand the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body.
Synthesis Methods
2-Chloro-3-hydroxybutanedioic acid can be synthesized from quinic acid, which is found in high concentrations in coffee beans. The synthesis process involves the hydrolysis of quinic acid using hydrochloric acid, followed by oxidation with potassium permanganate. The resulting product is then purified through a series of chemical reactions, including crystallization, filtration, and recrystallization, to obtain pure this compound.
Scientific Research Applications
2-Chloro-3-hydroxybutanedioic acid has been extensively studied for its potential health benefits. It has been found to have antioxidant properties, which can help prevent oxidative damage to cells and reduce the risk of chronic diseases such as cancer, cardiovascular disease, and diabetes. It also has anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory conditions such as arthritis and asthma.
properties
IUPAC Name |
2-chloro-3-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYFCSSBCCDMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995344 | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.53 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7403-74-9 | |
| Record name | NSC400377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















